molecular formula C7H10N2O2 B2732978 4,5-Dimethylfuran-2-carbohydrazide CAS No. 20842-22-2

4,5-Dimethylfuran-2-carbohydrazide

Cat. No.: B2732978
CAS No.: 20842-22-2
M. Wt: 154.169
InChI Key: NNFGGXKPJSXIRT-UHFFFAOYSA-N
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Description

4,5-Dimethylfuran-2-carbohydrazide: is an organic compound with the molecular formula C7H10N2O2. It is a derivative of furan, a heterocyclic organic compound, and features a carbohydrazide functional group.

Scientific Research Applications

4,5-Dimethylfuran-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 4,5-Dimethylfuran-2-carbohydrazide indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Furan platform chemicals, which include compounds like 4,5-Dimethylfuran-2-carbohydrazide, are being increasingly used in the chemical industry as a switch from traditional resources such as crude oil to biomass . The market value for these chemicals is predicted to reach $850 million by 2025 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylfuran-2-carbohydrazide typically involves the reaction of 4,5-dimethylfuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylfuran-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,5-Dimethylfuran-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring and the presence of the carbohydrazide functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

4,5-dimethylfuran-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-3-6(7(10)9-8)11-5(4)2/h3H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFGGXKPJSXIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tert-butyl carbazate (350 mg, 2.65 mmol), HBTU (1.01 g, 2.66 mmol), and N,N-diisopropylethylamine (923 μL, 5.30 mmol) were added to a methylene chloride (5 mL) solution of commercially available 4,5-dimethylfurancarboxylic acid (248 mg, 1.77 mmol), and the mixture was stirred overnight at room temperature. After the reaction solution was concentrated, to the residue, a saturated aqueous solution of sodium bicarbonate was added, and the mixture was subjected to extraction with methylene chloride and dried over anhydrous sodium sulfate, and then, the solvent was distilled off. The obtained residue was dissolved in methylene chloride (6 mL). To the solution, trifluoroacetic acid (1.5 mL) was added, and the mixture was stirred at room temperature for 1.5 hours. The reaction solution was concentrated to obtain 4,5-dimethylfuran-2-carbohydrazide.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
923 μL
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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